4-(4-Nitrophenylazo)-1-naphthol
Overview
Description
4-(4-Nitrophenylazo)-1-naphthol is an azo compound characterized by the presence of a nitrophenyl group attached to a naphthol moiety through an azo linkage. This compound is known for its vivid color and is widely used in the dye industry. Azo compounds like this compound are significant due to their applications in various fields, including textiles, printing, and biological studies .
Mechanism of Action
Target of Action
It’s known that azo compounds like this one are often used in dyeing processes , suggesting that their targets could be specific types of fabric or material surfaces.
Mode of Action
It’s known that azo compounds can undergo reduction reactions . In the case of 4-nitrophenol, it’s been reported that it can be reduced by nanostructured materials . This reduction process could be a key part of the compound’s interaction with its targets.
Biochemical Pathways
It’s known that the reduction of 4-nitrophenol can be considered a universally accepted model catalytic reaction . This suggests that the compound could potentially affect biochemical pathways related to redox reactions.
Result of Action
It’s known that the compound can serve as a redox additive, which can significantly improve the capacitive performance of certain materials .
Action Environment
The action, efficacy, and stability of 4-(4-Nitrophenylazo)-1-naphthol can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol in the presence of various reducing agents has been shown to be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenylazo)-1-naphthol typically involves the diazotization of 4-nitroaniline followed by coupling with 1-naphthol. The process begins with the formation of a diazonium salt from 4-nitroaniline under acidic conditions. This diazonium salt is then reacted with 1-naphthol in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired quality of the azo dye .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenylazo)-1-naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The azo linkage allows for substitution reactions, where different substituents can be introduced
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Reduction: 4-(4-Aminophenylazo)-1-naphthol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: A range of substituted azo compounds
Scientific Research Applications
4-(4-Nitrophenylazo)-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of other azo compounds.
Biology: Employed in biological assays as a chromogenic agent.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used in the dye industry for coloring textiles and other materials
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenylazo)resorcinol
- 4-(4-Nitrophenylazo)salicylic acid
- 4-(4-Nitrophenylazo)catechol
Comparison
4-(4-Nitrophenylazo)-1-naphthol is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in the dye industry and scientific research .
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)19(21)22/h1-10,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLLSWJQIIAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063760, DTXSID101040628 | |
Record name | 4-(4-Nitrophenylazo)-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101040628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-(4-Nitrophenylazo)-1-naphthol | |
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URL | https://haz-map.com/Agents/11436 | |
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CAS No. |
5290-62-0, 138710-32-4 | |
Record name | 4-[2-(4-Nitrophenyl)diazenyl]-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5290-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenol, 4-(2-(4-nitrophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magneson II | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5048 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-Nitrophenylazo)-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101040628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenylazo)-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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